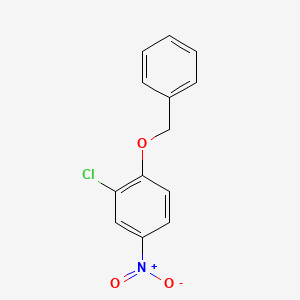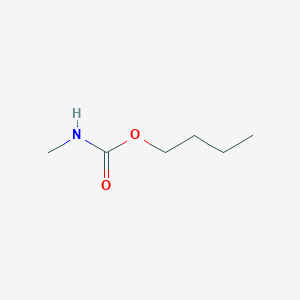
Butyl methylcarbamate
Descripción general
Descripción
“Butyl methylcarbamate”, also known as “tert-Butyl-N-methylcarbamate”, is a chemical compound with the empirical formula C6H13NO2 . It has a molecular weight of 131.17 .
Synthesis Analysis
The synthesis of “Butyl methylcarbamate” is not explicitly mentioned in the search results. However, carbamates are typically synthesized by reacting amines with phosgene or phosgene derivatives .
Molecular Structure Analysis
The molecular structure of “Butyl methylcarbamate” consists of a carbamate group (a carbonyl group attached to an amine) and a tert-butyl group . The SMILES string representation of the molecule is CNC(=O)OC(C)(C)C .
Chemical Reactions Analysis
The specific chemical reactions involving “Butyl methylcarbamate” are not detailed in the search results. However, carbamates in general are known to undergo reactions such as hydrolysis and decarboxylation .
Physical And Chemical Properties Analysis
“Butyl methylcarbamate” is a solid compound . It has a density of 0.9±0.1 g/cm³, a boiling point of 176.6±8.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Cytotoxicity and Toxicological Studies
- Comparative studies on the cytotoxic effects of butylated hydroxytoluene (BHT) and its methylcarbamate derivative, terbucarb (which includes a butyl group), have been conducted using isolated rat hepatocytes. These studies shed light on the toxicological impact of methylcarbamates like butyl methylcarbamate (Nakagawa, Yaguchi, & Suzuki, 1994).
Metabolism Studies in Insects and Mice
- Research on the metabolism of m-tert-butylphenyl N-methylcarbamate in insects and mice has been conducted. This includes studying the hydroxylation of the tert-butyl and N-methyl groups, revealing insights into the metabolic pathways and species variations in the metabolism of compounds similar to butyl methylcarbamate (Douch & Smith, 1971a), (Douch & Smith, 1971b).
Veterinary Applications
- Studies on parbendazole, a derivative of butyl methylcarbamate, have shown effectiveness in sheep against various parasites. This indicates potential veterinary applications of butyl methylcarbamate and its derivatives (Lämmler, Sahai, & Zahner, 1969).
Insecticidal Studies
- Comparative toxicity studies of various aryl N-methylcarbamates (including butyl variants) against a range of insects and mites highlight the potential use of butyl methylcarbamate in pest control (Georghiou & Metcalf, 1962).
Microbial Metabolism Studies
- The metabolism of o-sec-butylphenyl N-methylcarbamate by Cladosporium cladosporioides, a fungus, has been investigated, providing insights into the environmental degradation and microbial interaction of similar compounds (Suzuki & Takeda, 1976).
Insecticide Development for Veterinary Use
- Research on the development of veterinary insecticides, including butyl variants of N-methylcarbamates, has been conducted, focusing on applications against sheep blowfly (Fraser, Greenwood, Harrison, & Wells, 1967).
Bacteriostatic Properties
- Butyl carbamate has been identified as bacteriostatic for various bacteria, highlighting its potential application in the development of antibacterial agents (Weinstein & McDonald, 1946).
Photosynthetic Inhibition Studies
- The inhibitory action of alkyl-N-phenylcarbamates (including butyl variants) on photosynthetic apparatus has been explored, providing a basis for understanding their impact on plant biology and potential agricultural applications (Šeršen, Kráľová, & Macho, 2000).
Antitrypanosomal Properties
- Isothiocyanate and thiocarbamate glycosides, including butyl variants, have been studied for their antitrypanosomal activity, suggesting a role in developing treatments for trypanosomiasis (Ayyari et al., 2013).
Mecanismo De Acción
The mechanism of action of “Butyl methylcarbamate” is not explicitly mentioned in the search results. However, carbamates are known to act as reversible inhibitors of the enzyme acetylcholinesterase .
Safety and Hazards
“Butyl methylcarbamate” is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It is recommended to avoid all personal contact, including inhalation, and to use personal protective equipment when handling this compound .
Propiedades
IUPAC Name |
butyl N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5-9-6(8)7-2/h3-5H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUWHXKOYHADTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277991 | |
| Record name | butyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl methylcarbamate | |
CAS RN |
5461-30-3 | |
| Record name | NSC5582 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | butyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)
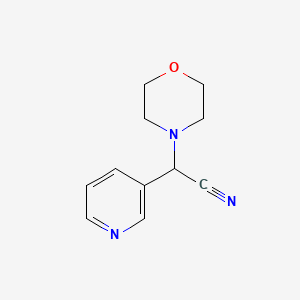

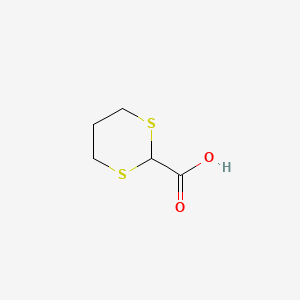
![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)


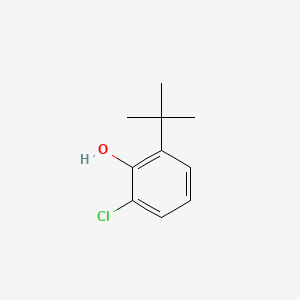
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)




